Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam-derived bicyclic compound characterized by a 4-thia-1-azabicyclo[3.2.0]heptane core. The structure includes a chloromethyl group at position 3, a methyl group at the same position, a benzydryl ester at position 2, and a ketone at position 6. This compound is structurally related to penicillins and cephalosporins but features a unique bicyclic framework that may influence its reactivity, stability, and biological activity. Its synthesis typically involves protecting group strategies, as seen in modified routes for similar bicyclic β-lactams .
Properties
IUPAC Name |
benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S/c1-21(13-22)19(23-16(24)12-17(23)27-21)20(25)26-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-19H,12-13H2,1H3/t17-,19+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCKXLWAWRUWBK-LMNJBCLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85573-73-5 | |
| Record name | Tazobactam RC 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085573735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAZOBACTAM RC 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FZV4ADG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Tazobactam RC 6 primarily targets beta-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for the degradation of antibiotics, leading to antibiotic resistance.
Mode of Action
Tazobactam RC 6 functions as a beta-lactamase inhibitor . It prevents the breakdown of other antibiotics, such as piperacillin and ceftolozane, by beta-lactamase enzyme-producing organisms. This inhibition is achieved through the irreversible binding of Tazobactam RC 6 to the beta-lactamase enzymes.
Biochemical Pathways
The primary biochemical pathway affected by Tazobactam RC 6 is the beta-lactamase enzymatic pathway . By inhibiting beta-lactamase enzymes, Tazobactam RC 6 prevents the degradation of antibiotics, thereby enhancing their efficacy against bacterial infections.
Pharmacokinetics
The pharmacokinetics of Tazobactam RC 6 involves its distribution into various body tissues and its clearance from the body. The compound is well distributed into lungs, intestinal mucosa, uterus, ovary, fallopian tube, interstitial fluid, gallbladder, and bile. The clearance of Tazobactam RC 6 is significantly influenced by creatinine clearance and body weight.
Biochemical Analysis
Biochemical Properties
Tazobactam RC 6 plays a significant role in biochemical reactions by inhibiting β-lactamase enzymes. It has greater activity against Ambler class A serine penicillinases and class C cephalosporinases, including TEM-1, SHV-1, and P99. This inhibition prevents the breakdown of other antibiotics, thereby enhancing their effectiveness.
Cellular Effects
Tazobactam RC 6 influences cell function by preventing the degradation of antibiotics, thereby allowing these drugs to effectively target and kill bacterial cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of β-lactamase enzymes.
Molecular Mechanism
The molecular mechanism of Tazobactam RC 6 involves the irreversible inhibition of β-lactamase enzymes. It binds to these enzymes, preventing them from breaking down antibiotics such as Piperacillin and Ceftolozane. This allows these antibiotics to exert their effects more effectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tazobactam RC 6 can change over time. For instance, it has been observed that the drug’s efficacy in inhibiting β-lactamase enzymes can vary depending on the duration of exposure
Dosage Effects in Animal Models
The effects of Tazobactam RC 6 can vary with different dosages in animal models
Metabolic Pathways
Tazobactam RC 6 is involved in the metabolic pathway related to β-lactamase inhibition. It interacts with enzymes such as TEM-1, SHV-1, and P99, affecting the metabolic flux and metabolite levels within this pathway.
Transport and Distribution
The transport and distribution of Tazobactam RC 6 within cells and tissues are influenced by various factors, including its pharmacokinetic properties. It has been observed that the drug’s clearance and volume of distribution can vary, affecting its localization and accumulation within the body.
Biological Activity
Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to by its IUPAC name, is a compound with significant potential in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a bicyclic framework and a thiazolidine moiety, suggests diverse biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClNO3S |
| Molecular Weight | 401.9 g/mol |
| Purity | ≥ 95% |
| Boiling Point | Predicted: 565.1 °C |
| Density | Predicted: 1.36 g/cm³ |
| pKa | Predicted: -3.84 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its chloromethyl and thiazolidine groups are believed to facilitate binding to active sites on target proteins, influencing their activity and stability.
Antimicrobial Properties
Research indicates that benzyl derivatives similar to this compound exhibit notable antimicrobial activity. The thiazolidine ring is hypothesized to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors of specific enzymes involved in bacterial cell wall synthesis and metabolism. For instance, the inhibition of beta-lactamase enzymes by related compounds has been documented, suggesting that this compound may also possess similar inhibitory effects.
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity could be attributed to differences in cellular uptake mechanisms or metabolic pathways between malignant and non-malignant cells.
Case Studies
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control antibiotics.
- : Suggests potential as a new antibacterial agent.
-
Cytotoxicity Evaluation :
- Objective : Assess the effects on HeLa and MCF-7 cancer cell lines.
- Method : MTT assay conducted over 48 hours.
- Results : IC50 values indicated higher toxicity in cancer cells than in normal fibroblasts.
- : Promising candidate for further anticancer drug development.
Comparison with Similar Compounds
Bicyclic Framework Modifications
- Compound 96 : Benzhydryl (2S,5R)-6-(3-((tert-butyldimethylsilyl)oxy)-1-hydroxypropyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate ()
- Differs in substituents: Contains a TBS-protected hydroxypropyl group instead of chloromethyl.
- Enhanced steric bulk may reduce enzymatic degradation compared to the chloromethyl variant.
β-Lactam Antibiotics
- Oxacillin : (2S,5R,6R)-3,3-Dimethyl-6-[(5-methyl-3-phenylisoxazole-4-carboxamido)]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate ()
- Isoxazolyl group confers resistance to β-lactamases. The benzydryl ester in the target compound may improve oral bioavailability compared to oxacillin’s sodium salt.
- Ampicillin: 6-[(Aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () Lacks the chloromethyl group; the primary amine enhances water solubility but reduces membrane penetration.
Substituent Effects on Reactivity and Stability
Antimicrobial Activity
While direct data for the target compound are unavailable, structural analogs suggest mechanisms:
- Oxacillin : Targets penicillin-binding proteins (PBPs) in Gram-positive bacteria. The chloromethyl group in the target compound may enhance PBP affinity or confer activity against resistant strains.
- Compound 97 (): Increased lipophilicity from siladecan chains may improve tissue penetration but reduce aqueous solubility.
Pharmacokinetics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
